3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran
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Overview
Description
3-(4-methoxybenzyl)-2,4-dimethylfuran is an organic compound characterized by a furan ring substituted with a 4-methoxybenzyl group and two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2,4-dimethylfuran typically involves the use of organometallic reagents and protective groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 3-(4-methoxybenzyl)-2,4-dimethylfuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-2,4-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furans, dihydrofuran derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxybenzyl)-2,4-dimethylfuran has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and specialty materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzyl alcohol
- 2,4-dimethylfuran
- 4-methoxybenzyl chloride
Uniqueness
3-(4-methoxybenzyl)-2,4-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
89100-09-4 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dimethylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-9-16-11(2)14(10)8-12-4-6-13(15-3)7-5-12/h4-7,9H,8H2,1-3H3 |
InChI Key |
PZPODYQAUUUOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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